
Memantine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Memantine hydrochloride is used to treat moderate to severe Alzheimer’s disease . It is not a cure for Alzheimer’s disease but it can help people with the disease . Memantine will not cure Alzheimer’s disease, and it will not stop the disease from getting worse .
Synthesis Analysis
Memantine, being an UV inactive molecule, was first derivatized by conducting conventional diazotization reaction and further coupling with N,N-dimethyl aniline (DMA) at 2 to 5°C . The newly formed MMT-DMA complex showed characteristic absorbance maximum at 354 nm .
Molecular Structure Analysis
Memantine hydrochloride, chemically known as 1-amino-3,5-dimethyladamantane hydrochloride, is white to off-white amorphous or crystalline solid . Its molecular formula is C12H21NHCl and the molecular weight is 215.76 g/mol .
Chemical Reactions Analysis
Memantine (MMT), being an UV inactive molecule, was first derivatized by conducting conventional diazotization reaction and further coupling with N,N-dimethyl aniline (DMA) at 2 to 5°C . The newly formed MMT-DMA complex showed characteristic absorbance maximum at 354 nm .
Physical And Chemical Properties Analysis
Memantine hydrochloride has a molecular formula of C12H21N.HCl and a molecular weight of 215.76 . It is soluble in water (27 mg/mL) and DMSO (30 mg/mL) .
Aplicaciones Científicas De Investigación
Cognitive and Behavioral Improvement in Pervasive Developmental Disorders
Memantine hydrochloride has been explored for its effectiveness in improving cognitive functioning and behavioral symptoms in children with pervasive developmental disorders (PDDs). In an open-label trial, significant improvement was noted in memory tests among subjects, alongside notable improvements in hyperactivity, lethargy, and irritability, without significant changes in language or IQ measures. This study underscores memantine's potential in addressing cognitive and behavioral aspects of PDDs (Owley et al., 2006).
Potential Treatment for Down Syndrome
Another study evaluated memantine hydrochloride as a potential treatment for Down syndrome, focusing on its ability to improve memory and cognitive functions. While the trial did not show significant differences on primary outcome measures, it highlighted a notable improvement in secondary measures related to the primary hypothesis, suggesting memantine's potential benefits in enhancing cognitive and adaptive functions in Down syndrome patients (Boada et al., 2012).
Development and Validation of Analytical Methods
Research has also been conducted on developing and validating analytical methods for memantine hydrochloride, aiming at a simple, sensitive, precise, and economical approach for drug determination in tablet formulations. This contributes to the pharmaceutical industry by ensuring the quality and dosage accuracy of memantine-based medications (Anees et al., 2019).
Neuroprotection and Alzheimer's Disease
Memantine hydrochloride has been recognized for its neuroprotective properties, particularly in the treatment of Alzheimer's disease. By acting against the toxicity caused by overactivation of N-methyl-D-aspartate receptors, memantine provides a therapeutic option for moderate to severe Alzheimer's disease, highlighting its significant role in neuroprotection and the management of neurodegenerative disorders (Witt et al., 2020).
Promotion of Neurogenesis
Studies on memantine's impact on adult neurogenesis have shown promising results. Memantine administration in adult mice has been associated with the proliferation of neural progenitor cells and the production of mature granule neurons in the hippocampus. This finding opens up potential applications for memantine in enhancing brain plasticity and treating neurodegenerative diseases beyond Alzheimer's (Maekawa et al., 2009).
Mecanismo De Acción
Target of Action
Memantine-d3 Hydrochloride primarily targets the N-methyl-D-aspartate receptors (NMDAR) . These receptors are largely dependent on the single excitatory agonist glutamate . NMDARs play a crucial role in the brain’s learning and memory processes .
Mode of Action
This compound is an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It works by blocking the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .
Biochemical Pathways
This compound affects the glutamatergic transmission pathway . Glutamate activates three principal types of glutamate receptors (GluRs): α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs)/kainate receptors, N-methyl-D-aspartate (NMDA) receptors (NMDARs), and metabotropic glutamate receptors (mGluRs) . This compound’s action on NMDARs can influence these pathways and their downstream effects .
Pharmacokinetics
It is known that this compound is a small molecule , which generally suggests good absorption and distribution characteristics
Result of Action
This compound has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ42 peptide . It also induces autophagy, improves cell survival, and decreases the generation of Aβ42 . These molecular and cellular effects contribute to its therapeutic benefits in conditions like Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound is stable in the environment and can easily leach from river sediment . Furthermore, factors such as light exposure can influence its degradation . .
Safety and Hazards
Memantine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Memantine-d3 Hydrochloride has a molecular weight of 218.78 and a molecular formula of C12H18D3N•HCl . It interacts with NMDA receptors, a type of glutamate receptor in the brain . By blocking these receptors, this compound can reduce neuronal excitability and excessive stimulation, which are common in conditions like Alzheimer’s Disease .
Cellular Effects
This compound has been shown to have protective effects on cells. It can improve cell viability and enhance the clearance of Aβ42 peptide, a key player in the development of Alzheimer’s Disease . It also blocks the effects of glutamate, a neurotransmitter that leads to neuronal excitability and excessive stimulation .
Molecular Mechanism
This compound works by blocking NMDA receptors, thereby reducing the effects of glutamate . This mechanism is different from many other Alzheimer’s Disease medications, which work by inhibiting cholinesterase enzymes . This compound’s action at the molecular level involves binding interactions with NMDA receptors and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, chronic oral memantine treatment for 4 months has been shown to diminish hippocampal CA1 neuron loss and rescue learning and memory performance in different behavioral paradigms .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in APP/PS1 AD mice, a therapeutic dose of memantine (20 mg/kg/day) was used to examine its effects on ameliorating cognitive defects .
Transport and Distribution
It is known that Memantine, the parent compound, is used in Alzheimer’s disease to inhibit the glutamatergic system by blocking N-methyl-D-aspartate receptors .
Subcellular Localization
It is known that Memantine, the parent compound, has a targeted de-excitation effect in the temporal lobes on the glutamatergic system and connected brain regions .
Propiedades
IUPAC Name |
3-methyl-5-(trideuteriomethyl)adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-NIIDSAIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

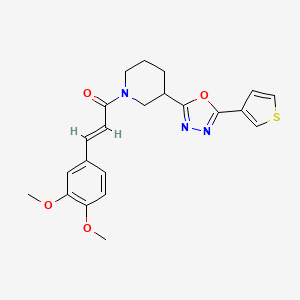

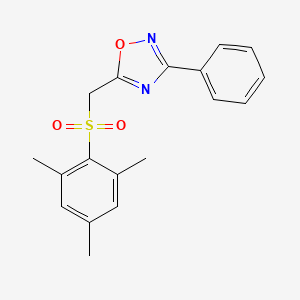
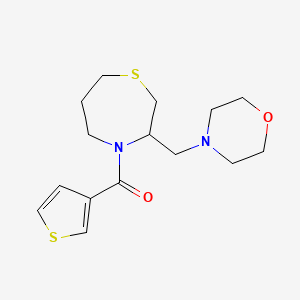
![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)
![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)
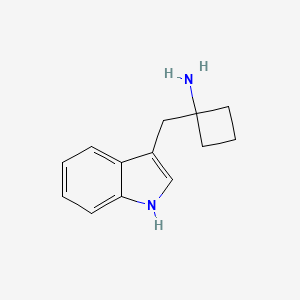
![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)
![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)
![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)
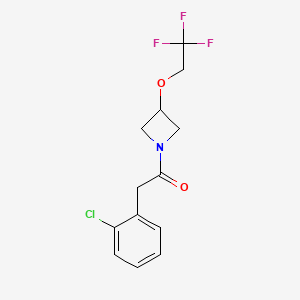
![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)
![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)